2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one
CAS No.: 2097872-08-5
Cat. No.: VC4198981
Molecular Formula: C17H20N4O
Molecular Weight: 296.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097872-08-5 |
|---|---|
| Molecular Formula | C17H20N4O |
| Molecular Weight | 296.374 |
| IUPAC Name | 2-phenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-10-14(11-21)20-16-8-9-18-12-19-16/h3-9,12,14-15H,2,10-11H2,1H3,(H,18,19,20) |
| Standard InChI Key | USNKYGYOIGTDIR-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A phenyl group at the C2 position of the butanone backbone, contributing hydrophobic character and π-π stacking potential.
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An azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) at the C1 position, which introduces conformational rigidity and hydrogen-bonding capabilities via its amine group.
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A pyrimidin-4-ylamino substituent attached to the azetidine ring, providing hydrogen-bond acceptor and donor sites through its nitrogen atoms.
The IUPAC name, 2-phenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]butan-1-one, reflects this arrangement. The stereochemistry and tautomeric forms of the pyrimidine ring may further influence its binding affinity to biological targets.
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₄O | |
| Molecular Weight | 296.374 g/mol | |
| Hydrogen Bond Donors | 2 (NH groups) | |
| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 3 N) | |
| Topological Polar Surface | 69.8 Ų | |
| LogP (Predicted) | 2.1 ± 0.4 |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules.
Synthesis and Structural Optimization
Synthetic Routes
While detailed protocols for this specific compound remain proprietary, analogous compounds in patents suggest a multi-step strategy :
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Azetidine Ring Formation: Cyclization of 1,3-dihalopropanes with amines under high-pressure conditions.
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Pyrimidine Coupling: Buchwald-Hartwig amination to attach the pyrimidin-4-ylamino group to the azetidine nitrogen .
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Ketone Installation: Friedel-Crafts acylation or nucleophilic substitution to introduce the phenylbutanone moiety.
A representative pathway for similar azetidine-pyrimidine hybrids involves:
Reaction yields for analogous syntheses range from 45–68%, with purification via column chromatography or crystallization .
Structural Modifications
Patent data highlight the impact of substituents on bioactivity :
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Azetidine Substitution: Replacing the pyrimidine group with quinoline or pyrazine reduces antitumor potency by 3–5-fold.
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Phenyl Group Modifications: Electron-withdrawing groups (e.g., -CF₃) at the phenyl para position enhance metabolic stability but may reduce solubility.
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Ketone Alternatives: Replacing the butan-1-one with ester groups diminishes enzyme inhibition, underscoring the ketone’s role in target engagement.
Biological Activities and Mechanisms
Antitumor Activity
The compound inhibits cancer cell proliferation by targeting kinases and epigenetic regulators:
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Kinase Inhibition: Half-maximal inhibitory concentrations (IC₅₀) of 120 nM against CDK4/6 and 280 nM against EGFR have been reported for analogs .
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Histone Deacetylase (HDAC) Modulation: Pyrimidine-containing azetidines induce histone hyperacetylation at 1–10 μM concentrations, reactivating tumor suppressor genes .
Mechanistically, the pyrimidine nitrogen forms hydrogen bonds with kinase ATP-binding pockets, while the azetidine’s constrained geometry prevents off-target interactions.
Anti-inflammatory Effects
In murine models, analogs reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, potentially via JAK/STAT pathway inhibition . The azetidine’s amine group may chelate metal ions required for inflammatory signaling.
Research Advancements and Clinical Prospects
Structure-Activity Relationship (SAR) Studies
Key findings include:
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Azetidine Ring Size: Expanding to pyrrolidine (5-membered) decreases potency by 50%, validating azetidine’s optimal steric profile .
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Pyrimidine Positioning: 4-Amino substitution on pyrimidine enhances target affinity compared to 2- or 5-amino derivatives.
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Ketone Linker Length: Butanone outperforms propanone or pentanone variants, balancing flexibility and rigidity.
Pharmacokinetic Profiling
Rodent studies of related compounds reveal:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 22–35% |
| Plasma Half-life | 2.8–4.1 hours |
| CYP3A4 Metabolism | Moderate (CL~int~ 15 mL/min/kg) |
Prodrug strategies, such as esterification of the ketone, are under investigation to improve bioavailability .
Patent Landscape and Development Status
Over 15 patents since 2020 cover azetidine-pyrimidine hybrids, indicating strong commercial interest . Current applications focus on:
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Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity.
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Nanoparticle Delivery: Lipid-based formulations to overcome solubility limitations.
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